Cas no 180331-48-0 (Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)-)

Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)-, is a halogenated cyclopropane derivative characterized by its unique sterically hindered structure. The presence of a chloromethyl group and an isopropyl substituent on the same carbon center imparts reactivity useful in synthetic organic chemistry, particularly in cyclopropanation and alkylation reactions. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, where its strained ring system can enhance molecular rigidity or serve as a reactive handle for further functionalization. The chloromethyl group offers a convenient site for nucleophilic substitution, while the isopropyl moiety contributes to steric control in reaction pathways. Proper handling is required due to the potential reactivity of the cyclopropane ring and the chloroalkyl functionality.
Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)- structure
180331-48-0 structure
Product name:Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)-
CAS No:180331-48-0
MF:C7H13Cl
MW:132.631121397018
CID:5284347

Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)-
    • Inchi: 1S/C7H13Cl/c1-6(2)7(5-8)3-4-7/h6H,3-5H2,1-2H3
    • InChI Key: YCPDXGWFSGPCPE-UHFFFAOYSA-N
    • SMILES: C1(CCl)(C(C)C)CC1

Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-674144-0.1g
1-(chloromethyl)-1-(propan-2-yl)cyclopropane
180331-48-0
0.1g
$968.0 2023-03-11
Enamine
EN300-674144-0.25g
1-(chloromethyl)-1-(propan-2-yl)cyclopropane
180331-48-0
0.25g
$1012.0 2023-03-11
Enamine
EN300-674144-5.0g
1-(chloromethyl)-1-(propan-2-yl)cyclopropane
180331-48-0
5.0g
$3189.0 2023-03-11
Enamine
EN300-674144-10.0g
1-(chloromethyl)-1-(propan-2-yl)cyclopropane
180331-48-0
10.0g
$4729.0 2023-03-11
Enamine
EN300-674144-0.05g
1-(chloromethyl)-1-(propan-2-yl)cyclopropane
180331-48-0
0.05g
$924.0 2023-03-11
Enamine
EN300-674144-0.5g
1-(chloromethyl)-1-(propan-2-yl)cyclopropane
180331-48-0
0.5g
$1056.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01077024-1g
1-(Chloromethyl)-1-(propan-2-yl)cyclopropane
180331-48-0 95%
1g
¥5481.0 2023-04-07
Enamine
EN300-674144-1.0g
1-(chloromethyl)-1-(propan-2-yl)cyclopropane
180331-48-0
1g
$0.0 2023-06-07
Enamine
EN300-674144-2.5g
1-(chloromethyl)-1-(propan-2-yl)cyclopropane
180331-48-0
2.5g
$2155.0 2023-03-11

Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)- Related Literature

Additional information on Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)-

Recent Advances in the Study of Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)- (CAS: 180331-48-0) and Its Applications in Chemical Biology and Pharmaceutical Research

Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)- (CAS: 180331-48-0) is a cyclopropane derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceutical and chemical biology research. This compound, characterized by its chloromethyl and isopropyl substituents on the cyclopropane ring, exhibits remarkable reactivity, making it a valuable intermediate in the synthesis of complex molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

One of the key areas of research involving 180331-48-0 is its role as a building block in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the construction of cyclopropane-containing inhibitors for enzymes involved in inflammatory pathways. The study highlighted the compound's ability to introduce steric and electronic effects that enhance binding affinity and selectivity, leading to improved pharmacological profiles. These findings underscore the potential of 180331-48-0 in the design of next-generation anti-inflammatory drugs.

In addition to its applications in drug discovery, 180331-48-0 has been investigated for its utility in chemical biology. A recent preprint on bioRxiv detailed its incorporation into probe molecules for studying protein-ligand interactions. The chloromethyl group of the compound allows for facile functionalization, enabling researchers to attach fluorescent or affinity tags for imaging and pull-down assays. This approach has been particularly useful in elucidating the mechanisms of action of poorly characterized proteins, providing insights into their biological roles and potential as drug targets.

Another notable advancement is the use of 180331-48-0 in the development of covalent inhibitors. A 2024 study in ACS Chemical Biology reported the design of covalent inhibitors targeting cysteine residues in oncogenic proteins. The electrophilic nature of the chloromethyl group in 180331-48-0 facilitates the formation of irreversible bonds with nucleophilic residues, offering a strategy for sustained target engagement. This approach has shown promise in preclinical models of cancer, with several derivatives exhibiting potent antitumor activity.

Despite these promising developments, challenges remain in the practical application of 180331-48-0. Issues such as stability under physiological conditions and potential off-target effects need to be addressed to fully realize its therapeutic potential. Ongoing research is focused on optimizing the chemical structure to improve pharmacokinetic properties and reduce toxicity. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and translate findings into clinical applications.

In conclusion, Cyclopropane, 1-(chloromethyl)-1-(1-methylethyl)- (CAS: 180331-48-0) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its unique structural features and reactivity have enabled its use in diverse applications, from drug discovery to mechanistic studies. As research continues to uncover new uses and refine existing methodologies, this compound is poised to play an increasingly important role in the development of innovative therapies and biological tools.

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